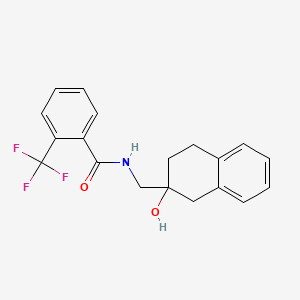

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

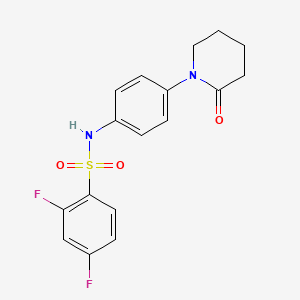

The compound N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(trifluoromethyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in material science. Benzamide derivatives are often synthesized through acylation reactions and can exhibit unique physical and chemical properties, as well as biological activities .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves acylation reactions. For example, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives was achieved through direct acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, 2-hydroxy-N-(pyridin-4-yl)benzamide was synthesized from salicylic acid and 4-aminopyridine, with triethylamine as a catalyst, indicating that similar methods could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using X-ray single crystal diffraction, as demonstrated in the analysis of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide . Density functional theory (DFT) calculations are also commonly used to predict and confirm the molecular geometry and electronic properties of these compounds .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions. For instance, the compound with a 3,5-dinitrophenyl group among the N-(cyano(naphthalen-1-yl)methyl)benzamide series exhibited a color transition in response to fluoride anions, which was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism . This indicates that the compound of interest may also undergo specific chemical reactions that can be exploited for sensing or other applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their solid-state properties, can be studied using techniques like X-ray crystallography, UV-Vis absorption, and NMR analyses . The antioxidant properties of these compounds can be assessed using assays like the DPPH free radical scavenging test . Additionally, the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans can provide insights into the chemical reactivity of the molecule .

Applications De Recherche Scientifique

Antineoplastic and Antimonoamineoxidase Properties

Research indicates that derivatives related to N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(trifluoromethyl)benzamide have been synthesized and studied for their antineoplastic and antimonoamineoxidase properties. For instance, new benzo[H]quinazoline derivatives exhibit promising antineoplastic and antimonoamineoxidase activities, highlighting their potential in cancer treatment and for managing psychological disorders related to monoamine oxidase enzyme activity (Markosyan et al., 2010).

Colorimetric Sensing of Fluoride Anions

A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and found to show significant colorimetric sensing capabilities for fluoride anions. This application is crucial for environmental monitoring and health, as fluoride levels in water supplies and environments are critical data points for public health initiatives (Younes et al., 2020).

Cardiovascular Agent Research

Derivatives of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(trifluoromethyl)benzamide have been synthesized as part of the search for novel cardiovascular agents. These compounds have been tested for vasodilating activity and β-blocking activity, indicating their potential utility in treating cardiovascular diseases (Miyake et al., 1983).

Opioid Receptor Affinity

Studies have also explored the structure-activity relationship of opioid ligands based on the (tetrahydronaphthalen-2-yl)methyl moiety with N-phenyl-N-(piperidin-2-yl)propionamide derivatives. These compounds have shown moderate to good binding affinities towards the μ opioid receptor, suggesting potential applications in pain management and neurological research (Deekonda et al., 2016).

Development of PET Radiotracers

Hybrid structures between PB28 and RHM-1 have been designed for their high affinity at σ2 receptors, indicating their utility in developing PET tracers for tumor diagnosis. This application is critical for advancing cancer diagnostics and the therapeutic targeting of tumors, especially in cases where tumors overexpress certain proteins (Abate et al., 2011).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO2/c20-19(21,22)16-8-4-3-7-15(16)17(24)23-12-18(25)10-9-13-5-1-2-6-14(13)11-18/h1-8,25H,9-12H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGZADXRVBVJKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC=CC=C3C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-(trifluoromethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[3-(Morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2553091.png)

![N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide](/img/structure/B2553093.png)

![3-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2553094.png)

![N-[(3-Fluoro-4-morpholin-4-ylphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2553095.png)

![9-(3,4-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2553109.png)

![Methyl 3-({2-[(2-{[2-(2-naphthyloxy)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2553110.png)

![N-benzyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2553112.png)

![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2553113.png)